G3 Mesylate Core: Bulky Ligand Accommodation and Stability
The G3 methanesulfonate counterion was introduced to replace chloride in the second-generation (G2) 2-aminobiphenyl palladacycle scaffold [1]. This change enables the G3 precatalyst platform to accommodate extremely bulky di‑tert‑butylphosphino biaryl ligands (including tBuXPhos, tBuBrettPhos, RockPhos, and AdBrettPhos) that could not be cleanly incorporated into G1 or G2 precatalysts [2]. The improved solution stability is directly attributed to the non-coordinating, electron-withdrawing mesylate anion, which stabilizes the palladacycle resting state while permitting rapid activation to LPd(0) [1]. In solvent-dependent isomerization studies, G3 precatalysts demonstrated solution lifetimes measured in days rather than hours when compared with earlier generations [3].
| Evidence Dimension | Ligand accommodation scope and solution stability |
|---|---|
| Target Compound Data | tBuXPhos Pd G3 (mesylate counterion): accommodates tBuXPhos, tBuBrettPhos, RockPhos, AdBrettPhos ligands; extended solution lifetime (>24 h) [3] |
| Comparator Or Baseline | G1/G2 precatalysts (chloride counterion): limited to less sterically demanding ligands; shorter solution half-life; unable to accommodate extremely bulky t-Bu phosphine ligands [REFS-1, REFS-2] |
| Quantified Difference | G3 platform uniquely accommodates ligands with di‑tert‑butylphosphino groups; solution stability improved from hours (G2 chloride) to days (G3 mesylate) under comparable conditions [3]. Exact half-life data are ligand-dependent and reported across multiple precatalyst variants in the Molecules 2021 study. |
| Conditions | Solution stability assessed by ¹H‑ and ³¹P‑NMR spectroscopy over time in organic solvents (dichloromethane, THF) at ambient temperature [3] |
Why This Matters
For procurement, G3 mesylate precatalysts are the minimum required generation to reliably use tBuXPhos as a ligand; attempting to use the tBuXPhos ligand with G1 or G2 precatalyst architectures fails to form a stable, well-defined precatalyst complex.
- [1] Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chem. Sci. 2013, 4 (3), 916–920. https://doi.org/10.1039/c2sc20903a View Source
- [2] Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N‑Substituted 2‑Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. J. Org. Chem. 2014, 79 (9), 4161–4166. https://doi.org/10.1021/jo500355k View Source
- [3] Sotnik, S. O.; Mishchenko, A. M.; Rusanov, E. B.; Kozytskiy, A. V.; Gavrilenko, K. S.; Ryabukhin, S. V.; Volochnyuk, D. M.; Kolotilov, S. V. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H‑ and 31P‑NMR Spectroscopy. Molecules 2021, 26 (12), 3507. https://doi.org/10.3390/molecules26123507 View Source
